7-Fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine
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Overview
Description
7-Fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine involves multiple steps, including the formation of the benzothiazole core, the introduction of the fluorine atom, and the attachment of the thiophene, tetrazole, and piperazine rings. Common synthetic routes include:
Formation of Benzothiazole Core: This step typically involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of Tetrazole Ring: The tetrazole ring can be synthesized through the cycloaddition of an azide with a nitrile or through the reaction of an amine with sodium azide and triethyl orthoformate.
Attachment of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions using a suitable piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core and have similar chemical properties.
Fluorinated Compounds: Compounds such as fluoroquinolones and fluorobenzenes share the presence of a fluorine atom and exhibit similar reactivity.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene share the thiophene ring and have similar chemical behavior.
Uniqueness
The uniqueness of 7-Fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine lies in its complex structure, which combines multiple functional groups and heterocycles
Properties
Molecular Formula |
C20H23FN8S2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
7-fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C20H23FN8S2/c1-2-17(19-24-25-26-29(19)12-14-4-3-9-30-14)27-5-7-28(8-6-27)20-23-16-11-13(22)10-15(21)18(16)31-20/h3-4,9-11,17H,2,5-8,12,22H2,1H3 |
InChI Key |
BPIQMMZHTSPWSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NN=NN1CC2=CC=CS2)N3CCN(CC3)C4=NC5=C(S4)C(=CC(=C5)N)F |
Origin of Product |
United States |
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